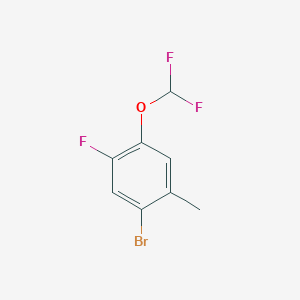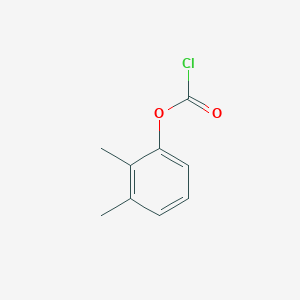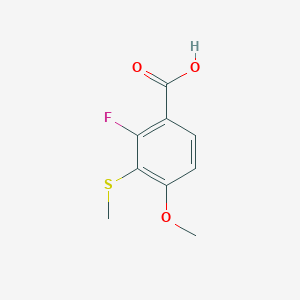
tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate: is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.33 g/mol
作用機序
Target of Action
Similar compounds have been reported to interact withvoltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) .
Mode of Action
It’s known that carbamate compounds typically work by forming acovalent bond with their target, which can lead to changes in the target’s function . The compound may also be involved in the synthetic strategy for carbamate formation from CO2 and amines , a process that can be mediated by superbases.
Biochemical Pathways
For example, if the compound targets voltage-gated sodium channels, it could affect neuronal signaling pathways .
Pharmacokinetics
It’s known that the compound’sester group could potentially be hydrolyzed in the body, affecting its bioavailability .
Result of Action
Based on its potential targets, it could potentiallyalter neuronal signaling or mediate the formation of carbamates .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s ester group could be more prone to hydrolysis under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate typically involves the reaction of 4-(2-hydroxypropan-2-yl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates.
科学的研究の応用
Chemistry: tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug candidates and active pharmaceutical ingredients .
類似化合物との比較
- tert-Butyl (1-hydroxypropan-2-yl)carbamate
- tert-Butyl (4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl (1-(3-fluoro-4-hydroxyphenyl)-3-hydroxypropan-2-yl)carbamate
Uniqueness: tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful as a protecting group in organic synthesis, where selective reactions are crucial .
特性
IUPAC Name |
tert-butyl N-[4-(2-hydroxypropan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)18-12(16)15-11-8-6-10(7-9-11)14(4,5)17/h6-9,17H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNXHSYOGKUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B6315812.png)






